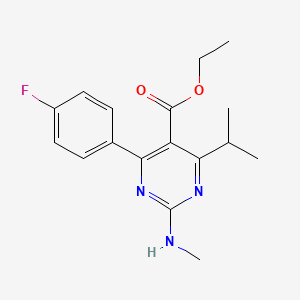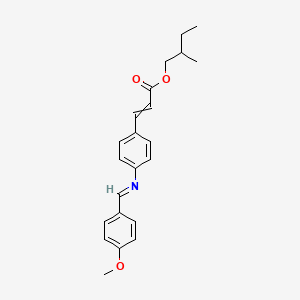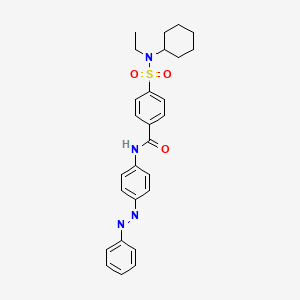![molecular formula C17H12Cl2N4O B14125445 2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)
2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide is a chemical compound with the molecular formula C17H12Cl2N4O and a molecular weight of 359.21 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
The synthesis of 2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide typically involves the reaction of 2,5,6-trichloropyrimidine with 2-(dimethylphosphonino)aniline in the presence of anhydrous potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at 60°C for 4 hours. The product is then purified using silica gel column chromatography to obtain a pale yellow solid .
Análisis De Reacciones Químicas
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to form corresponding amines and acids.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antitumor agents.
Chemical Research: The compound is used in the study of pyrimidine derivatives and their biological activities, including anti-inflammatory and antimicrobial properties.
Biological Studies: It is used in research related to enzyme inhibition and molecular interactions due to its unique structure.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide can be compared with other similar compounds, such as:
2-(2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide: This compound is also used as an intermediate in pharmaceutical synthesis and has similar chemical properties.
Pyrimidine Derivatives: Various pyrimidine derivatives exhibit similar biological activities, including anti-inflammatory and antimicrobial effects.
The uniqueness of 2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide lies in its specific structure, which allows for targeted interactions with molecular targets and its versatility in different chemical reactions.
Propiedades
Fórmula molecular |
C17H12Cl2N4O |
|---|---|
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C17H12Cl2N4O/c18-13-10-20-17(19)23-15(13)22-14-9-5-4-8-12(14)16(24)21-11-6-2-1-3-7-11/h1-10H,(H,21,24)(H,20,22,23) |
Clave InChI |
JWMUDZMYYPETDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC3=NC(=NC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


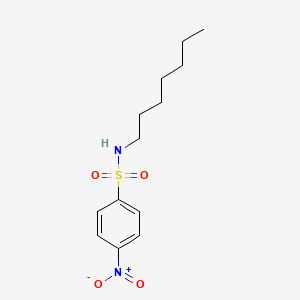

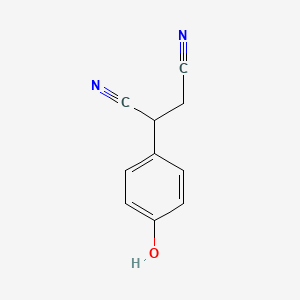
![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125399.png)

![8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14125416.png)
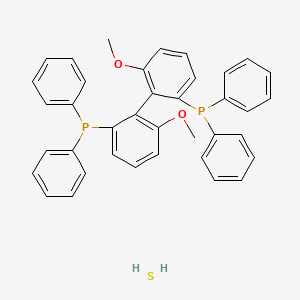
![N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide](/img/structure/B14125426.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14125434.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125435.png)

